molecular formula C14H27N3O3S B4568438 N-CYCLOHEPTYL-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE

N-CYCLOHEPTYL-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE

Cat. No.: B4568438
M. Wt: 317.45 g/mol
InChI Key: VBUNNQJKZCLKSE-UHFFFAOYSA-N
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Description

N-CYCLOHEPTYL-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE is a chemical compound with the molecular formula C14H27N3O3S and a molecular weight of 317.45 g/mol . This compound is known for its unique structure, which includes a cycloheptyl group, a methanesulfonyl group, and a piperazine ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of N-CYCLOHEPTYL-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE typically involves the reaction of cycloheptylamine with 4-methanesulfonylpiperazine in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-CYCLOHEPTYL-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE undergoes various types of chemical reactions, including:

Scientific Research Applications

N-CYCLOHEPTYL-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-CYCLOHEPTYL-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE can be compared with other similar compounds, such as:

    N-CYCLOHEXYL-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE: This compound has a cyclohexyl group instead of a cycloheptyl group, which may result in different chemical and biological properties.

    N-CYCLOPENTYL-2-(4-METHANESULFONYLPIPERAZIN-1-YL)ACETAMIDE:

Properties

IUPAC Name

N-cycloheptyl-2-(4-methylsulfonylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3S/c1-21(19,20)17-10-8-16(9-11-17)12-14(18)15-13-6-4-2-3-5-7-13/h13H,2-12H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUNNQJKZCLKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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